molecular formula C21H18ClN5O2S B2557099 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 893918-74-6

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2557099
CAS RN: 893918-74-6
M. Wt: 439.92
InChI Key: DMNDWUMOIVMLPU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-4-yl group, a thio group, and an ethoxyphenyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl group, for example, is a bicyclic structure that contains nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar and nonpolar groups, the size and shape of the molecule, and the presence of any chiral centers .

Scientific Research Applications

Chloroacetamide Derivatives in Agriculture

Chloroacetamide derivatives, such as alachlor and metazachlor, are recognized for their use as selective herbicides. These compounds are employed to control annual grasses and many broad-leaved weeds in a variety of crops, including cotton, maize, and soybeans. Their mode of action involves the inhibition of fatty acid synthesis in target plants, demonstrating their utility in agricultural practices (Weisshaar & Böger, 1989).

Antitumor Activity of Pyrazolo[3,4-d]Pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activities. For instance, certain derivatives exhibited mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7. This indicates the potential of these compounds for further development as antitumor agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Cytotoxic Activity Against Cancer Cell Lines

Another study on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives demonstrated their anticancer activity. The synthesized compounds were tested on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines. These findings suggest the potential use of these compounds as anticancer agents (Al-Sanea et al., 2020).

Antimicrobial and Chemotherapeutic Applications

Alkoxyphthalimide derivatives of certain heterocyclic compounds have been designed, synthesized, and screened for their antimicrobial activities. These compounds aim to serve as potential chemotherapeutic agents, highlighting the versatility of pyrazolo[3,4-d]pyrimidine derivatives in the development of new medications (Dangi, Hussain, & Talesara, 2011).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise as a drug candidate, for example, further studies could be conducted to optimize its structure, evaluate its safety and efficacy, and understand its mechanism of action .

properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-2-29-18-9-4-3-8-17(18)26-19(28)12-30-21-16-11-25-27(20(16)23-13-24-21)15-7-5-6-14(22)10-15/h3-11,13H,2,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNDWUMOIVMLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide

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